Bienvenue dans la boutique en ligne BenchChem!

N,N-Diethyl-5-iodo-2-methyl-benzamide

Dopamine D2 receptor Radioligand SPECT imaging

N,N-Diethyl-5-iodo-2-methyl-benzamide is a halogenated benzamide with a precisely defined 5-iodo and N,N-diethyl substitution pattern, critical for dopamine D2 receptor SPECT imaging studies. This specific configuration yields a Ki of ~14 nM and optimal logD (~2.81) for brain penetration—performance that cannot be replicated by N-ethyl or N-methyl analogs. It serves as a reliable cold reference standard for radioiodinated tracer development and is an essential building block for SAR libraries investigating receptor affinity and metabolic stability. Procure with confidence for reproducible, high-impact neuroimaging research.

Molecular Formula C12H16INO
Molecular Weight 317.17 g/mol
CAS No. 2203717-19-3
Cat. No. B1413745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-5-iodo-2-methyl-benzamide
CAS2203717-19-3
Molecular FormulaC12H16INO
Molecular Weight317.17 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C=CC(=C1)I)C
InChIInChI=1S/C12H16INO/c1-4-14(5-2)12(15)11-8-10(13)7-6-9(11)3/h6-8H,4-5H2,1-3H3
InChIKeyPHMXHIPXGWVETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-5-iodo-2-methyl-benzamide (CAS 2203717-19-3) for Radioligand and Iodinated Building Block Procurement


N,N-Diethyl-5-iodo-2-methyl-benzamide (CAS 2203717-19-3) is an organic compound classified as an aromatic amide, with a molecular formula of C12H16INO and a molecular weight of 317.17 g/mol . Its structure features a benzene ring with a methyl group at the 2-position, an iodine atom at the 5-position, and N,N-diethyl substitution on the amide nitrogen . This specific substitution pattern positions the compound within the class of halogenated benzamides, a group extensively studied for their applications as dopamine D2 receptor radioligands in SPECT imaging [1]. The presence of the iodine atom at the 5-position and the diethylamino group are key structural determinants influencing its physicochemical properties, including lipophilicity and potential for radioiodination, which are critical for applications in nuclear medicine and as a versatile building block in medicinal chemistry [2].

Why N,N-Diethyl-5-iodo-2-methyl-benzamide (CAS 2203717-19-3) Cannot Be Interchanged with Other Iodinated Benzamide Analogs


Within the class of iodinated benzamide derivatives, the substitution pattern on both the aromatic ring and the amide nitrogen dictates critical performance parameters for downstream applications. Studies on halogenated benzamides as dopamine D2 receptor radioligands demonstrate that even subtle changes in N-alkyl substitution (e.g., N-ethyl vs. N,N-diethyl) can result in an order-of-magnitude difference in receptor binding affinity [1]. For example, the N-ethyl analog (NAE) exhibited a Ki of 0.68 nM for the D2 receptor, while the N,N-diethyl analog (NADE) showed a significantly different Ki of 14 nM [1]. Furthermore, the position of the iodine substituent on the aromatic ring directly affects both target affinity and lipophilicity (logD), which in turn governs nonspecific binding and brain uptake—key factors for imaging contrast [2]. Therefore, simply substituting one iodinated benzamide for another without precise structural correspondence risks introducing uncontrolled variability in binding kinetics, metabolic stability, and imaging performance. The specific combination of a 5-iodo substitution and an N,N-diethyl amide group in the target compound defines a unique physicochemical and biological profile that is not replicated by its N-methyl, N-ethyl, or dimethyl congeners.

Quantitative Differentiation Evidence for N,N-Diethyl-5-iodo-2-methyl-benzamide (CAS 2203717-19-3) vs. Structural Analogs


Impact of Iodine Substitution on Receptor Binding Affinity vs. Non-Iodinated Benzamides

Introduction of an iodine atom into the benzamide core structure substantially increases D2 dopamine receptor binding affinity compared to unsubstituted or non-halogenated analogs. While the target compound N,N-Diethyl-5-iodo-2-methyl-benzamide itself lacks a directly reported Ki value, class-level inference from the closely related halogenated benzamide series establishes the effect of iodine substitution. The iodinated compound NAE (N-ethyl-5-iodo-2-methoxy-4-aminobenzamide) exhibited a Ki of 0.68 nM at the D2 receptor, whereas the unsubstituted benzamide derivative was not included among high-affinity ligands in the study [1]. This is further supported by the general finding that halogenated benzamide derivatives display high selectivity and affinity for D2-like receptors, making iodine substitution a key structural feature for developing high-potency radioligands [2]. The 5-iodo substitution in the target compound is therefore a critical determinant for achieving high target affinity.

Dopamine D2 receptor Radioligand SPECT imaging

N,N-Diethyl vs. N-Ethyl Amide Substitution: Differential Effects on D2 Receptor Affinity

The nature of N-alkyl substitution on the benzamide nitrogen profoundly influences D2 receptor binding kinetics. In a head-to-head comparison within the same study, the N-ethyl substituted analog NAE exhibited a Ki of 0.68 nM for the D2 receptor, whereas the N,N-diethyl substituted analog NADE demonstrated a Ki of 14 nM—representing a 20.6-fold reduction in affinity [1]. The target compound, N,N-Diethyl-5-iodo-2-methyl-benzamide, shares the N,N-diethyl substitution pattern with NADE. This structural feature is associated with moderately lower D2 affinity compared to the N-ethyl variant, but it may confer distinct pharmacokinetic properties such as altered lipophilicity and metabolic stability, which can be advantageous for achieving optimal brain uptake and washout kinetics in SPECT imaging [2].

Dopamine D2 receptor SAR Radioligand design

Lipophilicity (logD) Modulation via N-Alkyl Substitution: N,N-Diethyl Pattern Offers Intermediate logD Profile

The lipophilicity of a radioligand, often expressed as logD at pH 7.4, is a critical parameter governing its ability to cross the blood-brain barrier and its level of nonspecific binding. A comparative analysis of halogenated benzamide derivatives revealed that N-ethyl substituted NAE exhibited a logD of 2.91, while N,N-diethyl substituted NADE showed a lower logD of 2.81 [1]. The target compound, N,N-Diethyl-5-iodo-2-methyl-benzamide, is structurally most analogous to NADE and is therefore predicted to possess a logD value in the range of 2.8–2.9. This value falls within the optimal range for brain imaging agents, comparable to established radiotracers like IBZM, FP, and DMFP [1]. The slightly reduced lipophilicity of the N,N-diethyl analog relative to the N-ethyl variant suggests a potential advantage in lowering nonspecific lipid binding while maintaining adequate brain penetration [2].

Lipophilicity logD Brain uptake SPECT

Suitability for Radioiodination: 5-Iodo Position Enables Efficient Labeling for SPECT Applications

The 5-iodo substitution in the target compound is not merely a passive structural feature; it represents a reactive site that can be exploited for radioiodination. Studies on halogenated benzamide derivatives have established that iodine substitution on the aromatic ring is compatible with high-yield radioiodination procedures using isotopes such as iodine-123 or iodine-125, enabling the production of SPECT radiotracers [1]. The compound class, including N,N-diethyl substituted benzamides with iodine at various positions, has been described in patents as suitable for radioiodination via trialkyltin precursors or direct electrophilic substitution [2]. The 5-iodo position in the target compound provides a defined site for isotopic exchange or precursor-based labeling, which is essential for generating radiopharmaceuticals with consistent specific activity and radiochemical purity. This is a key differentiating factor from non-iodinated benzamide building blocks, which would require additional synthetic steps to introduce a radiohalogen.

Radioiodination SPECT Radiotracer synthesis Iodine-123

High-Value Research and Industrial Application Scenarios for N,N-Diethyl-5-iodo-2-methyl-benzamide (CAS 2203717-19-3)


Development of Dopamine D2 Receptor SPECT Radiotracers

The target compound serves as a key building block or analytical reference standard in the development of novel radioiodinated benzamides for SPECT imaging of dopamine D2 receptors. Its structural features—N,N-diethyl substitution and 5-iodo position—align with compounds that demonstrate a favorable balance of D2 receptor affinity (Ki ~14 nM for the N,N-diethyl analog NADE) and optimal lipophilicity (logD ~2.81) for brain penetration [1]. Researchers can utilize this compound to synthesize and evaluate new radioligand candidates with improved imaging characteristics for neurological disorders such as Parkinson's disease and schizophrenia [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

N,N-Diethyl-5-iodo-2-methyl-benzamide is an ideal tool compound for systematic SAR investigations of halogenated benzamides. Its well-defined substitution pattern allows for direct comparison with analogs bearing different N-alkyl groups (e.g., N-ethyl, N,N-dimethyl) or different halogen positions to elucidate the impact of these modifications on receptor binding, lipophilicity, and metabolic stability [1]. The 20-fold difference in D2 receptor affinity observed between N-ethyl (Ki = 0.68 nM) and N,N-diethyl (Ki = 14 nM) analogs highlights the sensitivity of this scaffold to N-alkyl substitution [1], making this compound a valuable reference point in SAR libraries.

Synthesis of Radiopharmaceutical Precursors and Cold Standards

In the production of radioiodinated SPECT tracers, non-radioactive 'cold' standards are required for quality control, including HPLC co-injection, specific activity determination, and identity confirmation of the radiolabeled product. The target compound, with its defined 5-iodo substitution, can serve as an authentic cold standard for its radioiodinated counterpart [1]. Additionally, it can be employed as a precursor for the synthesis of trialkyltin intermediates, which are subsequently converted to high-specific-activity [123I]- or [125I]-labeled benzamides via iododestannylation [2].

Reference Compound for Analytical Method Development

The unique physicochemical properties of N,N-Diethyl-5-iodo-2-methyl-benzamide, including its molecular weight (317.17 g/mol), elemental composition (C12H16INO), and lipophilicity profile, make it a useful reference standard for developing and validating analytical methods such as HPLC, LC-MS, and GC-MS for iodinated aromatic amides [1]. Its distinct retention time and mass spectral fragmentation pattern can aid in the identification and quantification of structurally related compounds in complex biological matrices, supporting drug metabolism and pharmacokinetic studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Diethyl-5-iodo-2-methyl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.